6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Overview
Description
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.
Introduction of the Bromine Atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the 2-Methylpropyl Group: This step often involves alkylation reactions using suitable alkyl halides.
Incorporation of the Sulfanyl Group: Thiolation can be carried out using thiolating agents like thiourea or thiols.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the bromine atom or to modify the quinazolinone core.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or modified quinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Medicine: Due to its potential biological activity, it is explored for developing new pharmaceuticals, particularly as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-bromo-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The bromine and sulfanyl groups can form bonds with active sites of enzymes or receptors, modulating their activity. The quinazolinone core can interact with nucleic acids or proteins, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: Similar structure but with a chlorine atom instead of bromine.
6-bromo-3-(2-methylpropyl)-2-hydroxy-3,4-dihydroquinazolin-4-one: Similar structure but with a hydroxy group instead of sulfanyl.
6-bromo-3-(2-methylpropyl)-2-methyl-3,4-dihydroquinazolin-4-one: Similar structure but with a methyl group instead of sulfanyl.
Uniqueness
The presence of the bromine atom and the sulfanyl group in 6-bromo-3-(2-methylpropyl
Properties
IUPAC Name |
6-bromo-3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-7(2)6-15-11(16)9-5-8(13)3-4-10(9)14-12(15)17/h3-5,7H,6H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDIUJNDINPEOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162020 | |
Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
795290-90-3 | |
Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=795290-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-dihydro-3-(2-methylpropyl)-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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